N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide
Beschreibung
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a benzoxazepine derivative functionalized with a sulfonamide group. Its structure comprises a seven-membered oxazepine ring fused to a benzene moiety, with a 3,3-dimethyl substitution at the oxazepine ring and a para-methylbenzenesulfonamide group at the 8-position.
The crystallographic characterization of this compound was achieved using the SHELX suite of programs, specifically SHELXL for refinement, ensuring precise determination of bond lengths, angles, and torsional parameters . The structural clarity provided by SHELX tools has been instrumental in understanding its conformational stability and intermolecular interactions.
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25(22,23)20-13-6-9-15-16(10-13)24-11-18(2,3)17(21)19-15/h4-10,20H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGERILHJMNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a benzoxazepine core and a sulfonamide group, which may confer various therapeutic properties.
Chemical Structure and Properties
The molecular formula of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is , with a molecular weight of approximately 362.39 g/mol. The structural characteristics that contribute to its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄S |
| Molecular Weight | 362.39 g/mol |
| Functional Groups | Sulfonamide, Benzoxazepine |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The benzoxazepine structure allows for potential binding to various receptors involved in signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication mechanisms.
Antimicrobial Effects
Studies have demonstrated that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide exhibits significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria in vitro.
Anticancer Properties
Emerging research highlights the potential anticancer effects of this compound:
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Cell Proliferation Inhibition : The compound may inhibit cellular proliferation by interfering with critical signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited an IC50 value of approximately 25 μM against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Assessment : In vitro assays demonstrated that at concentrations ranging from 10 to 50 μM, the compound significantly reduced the viability of cancer cells (e.g., HeLa and MCF7 cell lines) by inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Research Implications
The structural insights derived from SHELX-refined crystallography highlight the role of substituents in modulating bioactivity and physicochemical behavior. The target compound’s balance of hydrophobicity (LogP = 2.8) and steric bulk positions it as a lead candidate for anticoagulant therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
